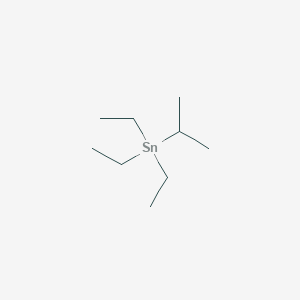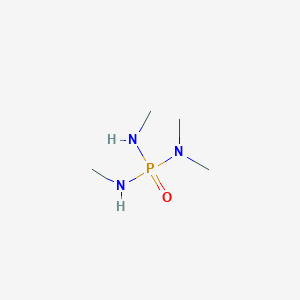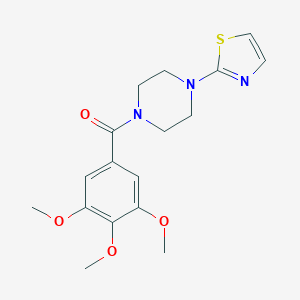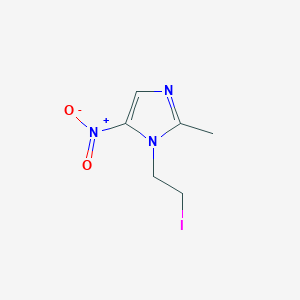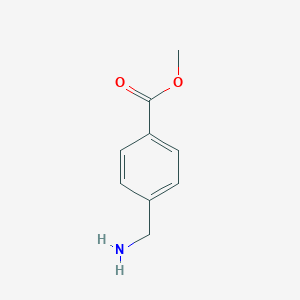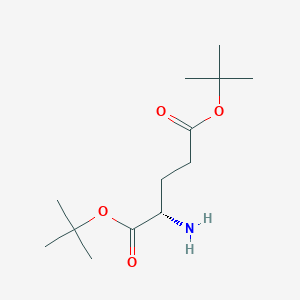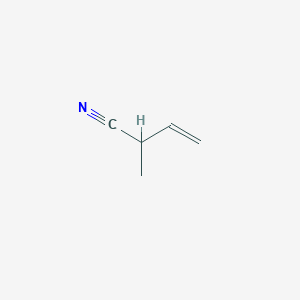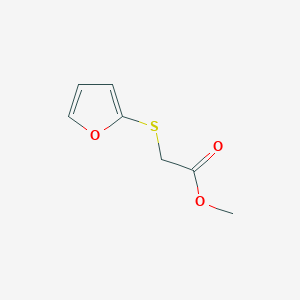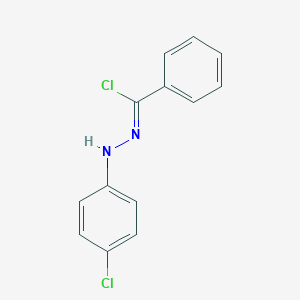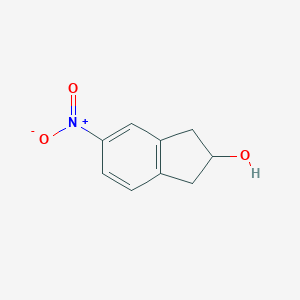
3,4-Epoxy-2-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxy-2-hexanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a highly reactive epoxide that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3,4-Epoxy-2-hexanone involves the formation of covalent bonds with nucleophilic amino acid residues in proteins and DNA. This results in the modification of these biomolecules and can lead to a range of biochemical and physiological effects. For example, the modification of enzymes can lead to their inhibition, while the modification of DNA can lead to mutations and other genetic changes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-Epoxy-2-hexanone are wide-ranging and depend on the specific biomolecules that are modified. Some of the most common effects include enzyme inhibition, protein modification, DNA damage, and cytotoxicity. These effects have been studied in various systems, including cell cultures and animal models, and have provided important insights into the mechanisms of action of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Epoxy-2-hexanone in lab experiments is its high reactivity, which allows for the modification of biomolecules in a controlled and specific manner. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 3,4-Epoxy-2-hexanone in lab experiments. For example, its high reactivity can also make it difficult to handle and store, and its cytotoxicity can limit its use in certain systems.
Direcciones Futuras
There are many potential future directions for the study of 3,4-Epoxy-2-hexanone. One area of interest is the development of new methods for synthesizing this compound, which could lead to improved purity and yield. Additionally, the study of the specific biomolecules that are modified by 3,4-Epoxy-2-hexanone could provide important insights into the mechanisms of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new analogs of 3,4-Epoxy-2-hexanone could lead to the discovery of compounds with even greater reactivity and specificity.
Métodos De Síntesis
There are several methods that can be used to synthesize 3,4-Epoxy-2-hexanone. One of the most common methods involves the reaction of 3-chloro-2-hexanone with a strong base such as sodium hydride or potassium hydroxide. This reaction produces 3,4-Epoxy-2-hexanone as a colorless liquid with a boiling point of 115-116°C.
Aplicaciones Científicas De Investigación
3,4-Epoxy-2-hexanone has been widely used in scientific research due to its unique properties and potential applications. This compound has been shown to have a range of biochemical and physiological effects and has been used in various experiments to study these effects. Some of the most common applications of 3,4-Epoxy-2-hexanone in scientific research include the study of enzyme inhibition, protein modification, and DNA damage.
Propiedades
Número CAS |
17257-81-7 |
|---|---|
Nombre del producto |
3,4-Epoxy-2-hexanone |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-(3-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(8-5)4(2)7/h5-6H,3H2,1-2H3 |
Clave InChI |
MXXCXQDATRPYND-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)C(=O)C |
SMILES canónico |
CCC1C(O1)C(=O)C |
Sinónimos |
3,4-Epoxy-2-hexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



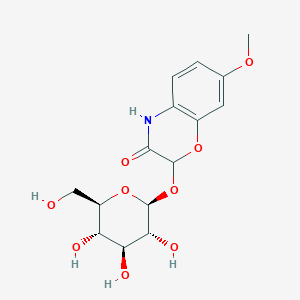
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
